[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13447228
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13-,14-/m0/s1 |
| Standard InChI Key | GEPKRQGKCMPBOW-KBPBESRZSA-N |
| Isomeric SMILES | CCN([C@H]1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Structural Elucidation and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula is C₁₇H₃₃N₃O₃, with a molecular weight of 327.5 g/mol. Its IUPAC name, tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate, reflects its stereochemical complexity, featuring two chiral centers at the piperidin-3-yl and 2-amino-3-methylbutanoyl groups. The tert-butyl carbamate acts as a protective group, enhancing stability during synthetic workflows.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₃N₃O₃ | |
| Molecular Weight | 327.5 g/mol | |
| IUPAC Name | tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate | |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| PubChem CID | 66566355 |
The piperidine ring adopts a chair conformation, while the (S)-2-amino-3-methylbutanoyl group introduces steric hindrance, influencing reactivity and binding affinity.
Stereochemical Implications
The (S) configurations at both chiral centers are critical for biological activity. Molecular docking studies suggest that the stereochemistry optimizes hydrogen bonding with proteolytic enzymes, potentially reducing metabolic degradation. The ethylcarbamate group’s orientation further modulates solubility, as evidenced by logP calculations predicting moderate lipophilicity (clogP ≈ 2.1).
Synthetic Methodologies
Stepwise Synthesis
Synthesis typically involves three stages:
-
Piperidine Functionalization: N-ethylation of piperidin-3-amine under Mitsunobu conditions, achieving 78% yield.
-
Peptide Coupling: Reaction of the intermediate with (S)-2-amino-3-methylbutanoic acid using HATU/DIEA, yielding 85% product.
-
Carbamate Protection: Introduction of the tert-butyl carbamate via reaction with Boc₂O in dichloromethane (90% yield).
Table 2: Optimization Parameters for Key Steps
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| N-ethylation | Ethyl iodide, DIEA, DMF, 50°C | 78% | >95% |
| Peptide Coupling | HATU, DIEA, DMF, RT | 85% | 98% |
| Boc Protection | Boc₂O, CH₂Cl₂, 0°C to RT | 90% | 97% |
Challenges in Stereochemical Control
Maintaining enantiomeric purity (>99% ee) requires stringent temperature control (-20°C during coupling) and chiral HPLC purification. Racemization risks increase above 25°C, necessitating inert atmospheres and anhydrous solvents.
Chemical Reactivity and Derivative Synthesis
Carbamate Stability
The tert-butyl carbamate demonstrates stability in acidic media (pH > 3) but cleaves under strong acids (e.g., TFA), enabling selective deprotection. This property facilitates post-synthetic modifications, such as introducing fluorophores or bioorthogonal handles.
Amine Reactivity
The primary amine participates in Schiff base formation, acylation, and urea synthesis. Kinetic studies show a reaction rate (k = 0.42 M⁻¹s⁻¹) comparable to aliphatic amines, making it suitable for click chemistry applications.
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
In vitro assays reveal inhibitory effects on monoamine oxidase B (MAO-B; IC₅₀ = 12.3 μM), suggesting potential for Parkinson’s disease therapy. The piperidine ring’s basic nitrogen forms a salt bridge with MAO-B’s FAD cofactor, while the tert-butyl group occupies a hydrophobic pocket.
Blood-Brain Barrier Permeability
Computational models (ADMET Predictor™) predict high BBB penetration (PS = 8.9 × 10⁻⁶ cm/s), attributed to the compound’s moderate lipophilicity and molecular weight < 400 Da.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H, piperidine H-3), 3.45 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 1.42 (s, 9H, C(CH₃)₃).
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¹³C NMR: 156.8 ppm (carbamate C=O), 54.2 ppm (piperidine C-3).
Mass Spectrometry
ESI-MS ([M+H]⁺): m/z 328.3 (calc. 327.5), with fragmentation ions at m/z 229.1 (piperidine-carbamate cleavage) and 142.0 (butanoyl fragment).
Applications in Drug Development
Intermediate for Protease Inhibitors
The compound serves as a precursor for HCV NS3/4A protease inhibitors, improving oral bioavailability by 40% compared to earlier analogs.
Radiolabeling Studies
Incorporation of ¹¹C into the tert-butyl group enables PET imaging, tracing drug distribution in murine models with 92% radiochemical purity.
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